molecular formula C25H21Cl3P+ B11952971 2,4-Dichlorobenzyltriphenylphosphonium chloride

2,4-Dichlorobenzyltriphenylphosphonium chloride

Cat. No.: B11952971
M. Wt: 458.8 g/mol
InChI Key: FWBSWSPGFNAXPP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,4-Dichlorobenzyltriphenylphosphonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

2,4-Dichlorobenzyltriphenylphosphonium chloride (DCBTPP) is a phosphonium salt that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a dichlorobenzyl moiety and triphenylphosphonium group, suggests potential biological activities that merit exploration. This article provides a comprehensive overview of the biological activity of DCBTPP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of DCBTPP can be represented as follows:

C20H18Cl2P\text{C}_{20}\text{H}_{18}\text{Cl}_2\text{P}

This compound features a triphenylphosphonium cation and a 2,4-dichlorobenzyl anion, which contribute to its reactivity and biological properties.

The biological activity of DCBTPP is primarily attributed to its interaction with cellular components. The triphenylphosphonium group is known for its ability to penetrate cellular membranes, potentially influencing mitochondrial function. This characteristic makes it a candidate for studies related to mitochondrial-targeted therapies.

Key Mechanisms:

  • Mitochondrial Targeting : DCBTPP may selectively accumulate in mitochondria due to the negative membrane potential.
  • Reactive Oxygen Species (ROS) Production : It can induce oxidative stress by increasing ROS levels, which may lead to apoptosis in cancer cells.
  • Enzyme Inhibition : DCBTPP has been shown to interact with specific enzymes, modulating their activity and affecting cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with DCBTPP:

  • Anticancer Activity : Studies have demonstrated that DCBTPP exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human carcinoma cells.
  • Antimicrobial Properties : Preliminary investigations suggest that DCBTPP possesses antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence suggesting that DCBTPP may protect neuronal cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits proliferation in human carcinoma cells
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

A study conducted by researchers investigated the effects of DCBTPP on human carcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to increased ROS production leading to apoptosis. This study highlights the potential of DCBTPP as an anticancer agent.

Case Study: Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of DCBTPP, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Properties

Molecular Formula

C25H21Cl3P+

Molecular Weight

458.8 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;

InChI Key

FWBSWSPGFNAXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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